molecular formula C19H23NO10 B12291662 [4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate

[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate

Cat. No.: B12291662
M. Wt: 425.4 g/mol
InChI Key: ADINWQVDJMMULQ-UHFFFAOYSA-N
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Description

[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. The process often includes acetylation, nitration, and methoxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Advanced techniques such as flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust purification methods, including crystallization and chromatography, ensures the quality of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and methoxy positions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.

Properties

Molecular Formula

C19H23NO10

Molecular Weight

425.4 g/mol

IUPAC Name

[4,5-diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate

InChI

InChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3

InChI Key

ADINWQVDJMMULQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

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